Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: The (5R) isomer, which may have different stereochemical properties and reactivity.
Tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxamide: Contains an amide group instead of a carboxylate group, leading to different chemical behavior.
Uniqueness
Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a carboxylate group. These features confer distinct reactivity and make it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-8(7-13)15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTUWPKYSVRQPJ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)CO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C[C@H](O1)CO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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